molecular formula C14H20N2O2 B4840506 N'-hexanoyl-3-methylbenzohydrazide

N'-hexanoyl-3-methylbenzohydrazide

Cat. No.: B4840506
M. Wt: 248.32 g/mol
InChI Key: KTSIRVMFMXXKHV-UHFFFAOYSA-N
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Description

N'-Hexanoyl-3-methylbenzohydrazide is a hydrazide derivative characterized by a 3-methylbenzohydrazide backbone substituted with a hexanoyl group at the N' position. Structurally, it consists of a benzene ring with a methyl group at the 3-position and a hydrazide moiety (-NH-NH-) linked to a hexanoyl chain (C6H11CO-). This compound belongs to a broader class of benzohydrazides, which are widely studied for their diverse applications in medicinal chemistry, catalysis, and material science due to their tunable electronic and steric properties .

Properties

IUPAC Name

N'-hexanoyl-3-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-4-5-9-13(17)15-16-14(18)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSIRVMFMXXKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hexanoyl-3-methylbenzohydrazide typically involves the reaction of hexanoyl chloride with 3-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-hexanoyl-3-methylbenzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to reduce production time.

Chemical Reactions Analysis

Types of Reactions

N’-hexanoyl-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of N’-hexanoyl-3-methylbenzohydrazide.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Substituted hydrazides with various functional groups.

Scientific Research Applications

N’-hexanoyl-3-methylbenzohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-hexanoyl-3-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

N'-Benzoyl-3-Methylbenzohydrazide (CAS 108013-58-7)
  • Structure: Differs by substitution of the hexanoyl group with a benzoyl (C6H5CO-) group.
  • Synthesis : Achieved via condensation of 3-methylbenzohydrazide with benzaldehyde derivatives, yielding up to 93% under optimized conditions .
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-Trimethoxybenzohydrazide
  • Structure : Features a 3,4,5-trimethoxybenzohydrazide backbone with a 2-hydroxybenzylidene substituent.
  • Properties : Exhibits intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice .
  • Comparison: The methoxy groups increase electron density on the benzene ring, altering reactivity in metal-catalyzed C–H functionalization compared to the methyl group in N'-hexanoyl-3-methylbenzohydrazide .
3-Nitro-N'-(3-Nitrobenzylidene)benzohydrazide (CAS 20167-49-1)
  • Structure : Contains nitro groups at the 3-position of both the benzohydrazide and benzylidene moieties.
  • Impact of Substituents : Nitro groups introduce strong electron-withdrawing effects, reducing basicity of the hydrazide group and increasing susceptibility to nucleophilic attack .

Physicochemical and Functional Properties

Compound Molecular Weight Key Functional Groups Hydrogen Bonding Reactivity Profile
This compound ~278.34 g/mol Aliphatic hexanoyl, methyl Moderate H-bond donors Base-sensitive hydrolysis
N'-Benzoyl-3-methylbenzohydrazide 254.29 g/mol Aromatic benzoyl, methyl Strong π-π interactions Electrophilic substitution
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide 338.25 g/mol Nitro groups Weak H-bonding Oxidative/reductive pathways
  • Lipophilicity: The hexanoyl chain in this compound increases lipophilicity (logP ~3.5) compared to benzoyl (logP ~2.8) or nitro-substituted analogs (logP ~1.9), impacting membrane permeability .
  • Thermal Stability : Nitro-substituted analogs exhibit lower thermal stability due to explosive tendencies, whereas aliphatic chains enhance flexibility and melting point depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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